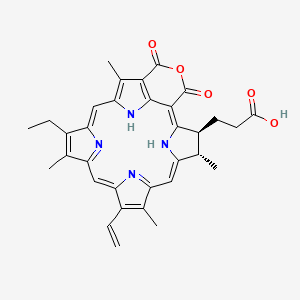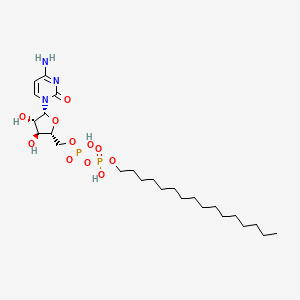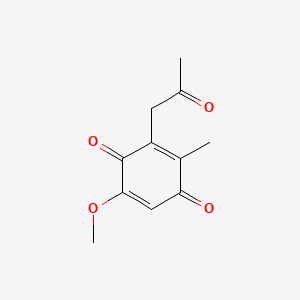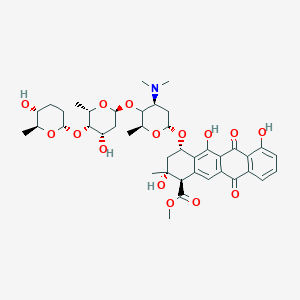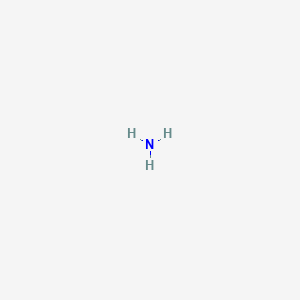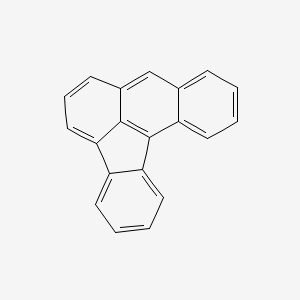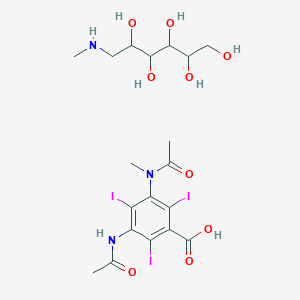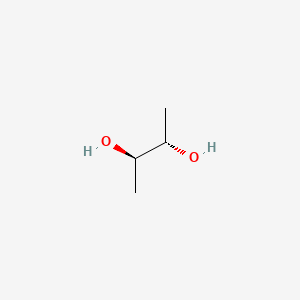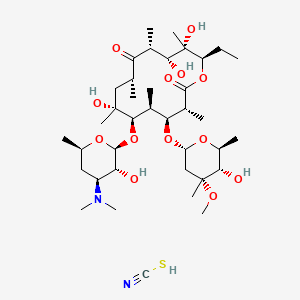
Erythromycin thiocyanate
Descripción general
Descripción
Synthesis Analysis
Erythromycin thiocyanate can be synthesized from erythromycin via the introduction of the thiocyanate group. A study highlights the synthesis of erythromycin A 6-O-Methyl-9-Substituted Azine Derivatives from this compound, demonstrating a method to modify its structure for enhanced antibacterial activity against gram-positive microorganisms (Shen Shun-yi, 2013). Another research effort detailed the optimization of this compound to erythromycin oxime synthesis, indicating an industrial application potential (Liu Xiao-zun, 2003).
Molecular Structure Analysis
The molecular structure of this compound has been characterized, revealing its complexity and how it forms the basis for further chemical modifications. A study on the characterization and structure analysis of a heterosolvate of this compound presents the first-time discovery of this form, which includes water and acetone in its crystal lattice, indicating significant insights into its crystalline structure and formation mechanism (Yuanjie Li et al., 2021).
Chemical Reactions and Properties
This compound participates in various chemical reactions, reflecting its versatile chemical properties. For example, modifications to its structure, such as the synthesis of derivatives for enhanced antibacterial properties, showcase its reactive nature and potential for pharmaceutical development (Shen Shun-yi, 2013).
Physical Properties Analysis
The physical properties of this compound, including its crystalline form and solubility in different solvents, are crucial for its handling and application in the synthesis of other compounds. The study on its heterosolvate form provides insights into these aspects, highlighting the importance of solvent choice in the crystallization process and the resulting structural implications (Yuanjie Li et al., 2021).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and the types of chemical bonds it forms, underpin its utility in synthesizing more complex molecules. Research into its synthesis and the production of derivatives underscores the compound's foundational role in the development of new antibacterial agents with potential clinical applications (Shen Shun-yi, 2013).
Aplicaciones Científicas De Investigación
Production of Other Antibiotics : Erythromycin thiocyanate is widely used in the production of other macrolide antibiotics. A novel heterosolvate of this compound was characterized, providing insights into its role in the pharmaceutical industry (Li et al., 2021).
Synthesis Processes : The compound plays a fundamental role in the synthesis of other derivatives, like erythromycin oxime. An optimal process for this synthesis was explored, highlighting its importance in industrial production (Liu Xiao-zun, 2003).
Aquaculture Applications : In aquaculture, this compound was used in feed additives to treat infections in salmon, showcasing its effectiveness in controlling bacterial diseases in aquatic animals (Peters & Moffitt, 1996).
Environmental Impact Studies : The impact of this compound on the aquatic environment has been assessed, particularly its chronic toxicity to aquatic organisms like Daphnia magna. This research is crucial for understanding the environmental implications of its use (Meinertz, Schreier & Bernardy, 2011).
Drug Delivery Systems : this compound has been investigated for its potential in drug delivery systems. For instance, a study on cyclodextrin-erythromycin complexes explored its use in sustained treatment of orthopedic inflammation (Song et al., 2011).
Analytical Methods : The compound has been the subject of studies aimed at optimizing and validating analytical methods for its quantification, important for ensuring quality in pharmaceutical preparations (Bernabéu et al., 1999).
Mecanismo De Acción
Target of Action
Erythromycin thiocyanate, a derivative of erythromycin, is a bacteriostatic antibiotic . It primarily targets gram-positive and gram-negative bacteria . The primary targets of erythromycin are the bacterial ribosomes, specifically the 50S subunit . By binding to these ribosomes, erythromycin inhibits protein synthesis, thereby preventing bacterial growth .
Mode of Action
this compound interacts with its targets by reversibly binding to the 50S subunit of the bacterial ribosome . This binding inhibits the translocation step in protein synthesis, preventing the addition of new amino acids to the growing peptide chain . As a result, protein synthesis is halted, leading to the inhibition of bacterial growth .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It primarily impacts the protein synthesis pathway by inhibiting the translocation step . This disruption can lead to downstream effects such as the inhibition of bacterial growth and replication . Additionally, erythromycin biosynthesis involves complex pathways that are influenced by various genetic and environmental factors .
Pharmacokinetics
In patients with normal liver function, erythromycin concentrates in the liver and is then excreted in the bile . Less than 5% of the orally administered dose of erythromycin is found excreted in the urine . . Ery
Safety and Hazards
Direcciones Futuras
Erythromycin thiocyanate is fundamental to produce its pharmaceutical derivatives . A lot of researches have been done on new derivatives with features of combating drug resistance . In the future, more studies could be conducted to improve the quality control level for the product of this compound substance .
Análisis Bioquímico
Biochemical Properties
Erythromycin thiocyanate plays a crucial role in biochemical reactions by interacting with bacterial ribosomes. It binds to the 50S subunit of the bacterial ribosome, inhibiting the translocation of peptides during protein synthesis . This interaction prevents the elongation of the peptide chain, effectively halting bacterial growth. This compound interacts with various biomolecules, including ribosomal RNA and proteins involved in the translation process .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to cell death. In eukaryotic cells, this compound can influence cell signaling pathways and gene expression by modulating the activity of certain transcription factors . Additionally, it can affect cellular metabolism by altering the production of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes . This binding inhibits the peptidyl transferase activity, preventing the formation of peptide bonds between amino acids. As a result, protein synthesis is halted, leading to bacterial cell death. This compound also affects gene expression by inhibiting the transcription of specific genes involved in bacterial growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH and temperature . Over time, this compound can degrade, leading to a reduction in its antibacterial activity. Long-term exposure to this compound can result in the development of bacterial resistance, necessitating careful monitoring and adjustment of dosages .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, it can lead to toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in a proportional increase in antibacterial activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its biosynthesis and degradation . It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and elimination from the body . This compound can also affect metabolic flux by altering the levels of key metabolites involved in bacterial growth and survival .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its antibacterial effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ribosomes to inhibit protein synthesis . It may also localize to specific compartments or organelles, depending on the presence of targeting signals or post-translational modifications . The activity and function of this compound are influenced by its subcellular localization, as it needs to be in proximity to its target ribosomes to exert its antibacterial effects .
Propiedades
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.CHNS/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;2-1-3/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRRTEYLDPNZHR-YZPBMOCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68N2O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858755 | |
| Record name | Erythromycin thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7704-67-8 | |
| Record name | Erythromycin thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7704-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythromycin thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythromycin thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHROMYCIN THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7A95YRI88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



